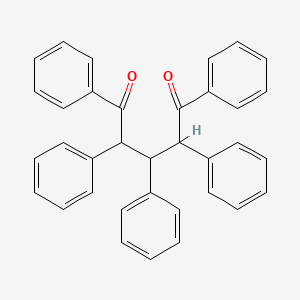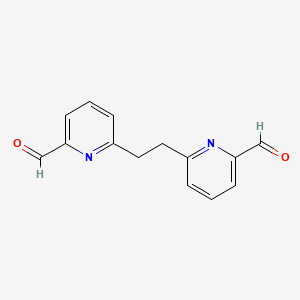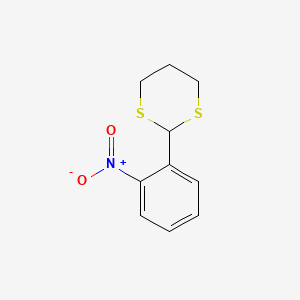![molecular formula C30H34N4O2S B11969449 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its unique structural features, which include a triazole ring, an aniline group, and a phenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Aniline Group: The aniline group is introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is often attached through Friedel-Crafts acylation or alkylation reactions.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through the reaction of thiols with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are known for their antifungal properties.
Other Phenolic Compounds: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are similar in terms of their antioxidant properties.
Uniqueness
What sets 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C30H34N4O2S |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C30H34N4O2S/c1-29(2,3)23-17-20(18-24(26(23)36)30(4,5)6)25(35)19-37-28-33-32-27(31-21-13-9-7-10-14-21)34(28)22-15-11-8-12-16-22/h7-18,36H,19H2,1-6H3,(H,31,32) |
Clave InChI |
XTDGCPSZLVLWDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)

![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)

![heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene](/img/structure/B11969396.png)

![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)

